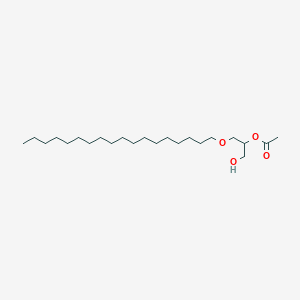![molecular formula C14H15NO7 B026896 N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid CAS No. 860295-23-4](/img/structure/B26896.png)
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid
Overview
Description
N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid is a compound derived from the amino acid glutamic acid It is naturally occurring in the plant species Syzygium aromaticumIt exhibits valuable properties such as antimicrobial, antioxidant, and anti-inflammatory characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid typically involves the reaction of L-glutamic acid with 3,4-dihydroxycinnamic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides can be used in the presence of a base such as pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other bioactive compounds.
Biology: Investigated for its antimicrobial properties against specific bacteria, fungi, and viruses.
Medicine: Explored for its antioxidant and anti-inflammatory effects, making it a candidate for treating diseases involving oxidative stress and inflammation.
Industry: Employed in the development of new materials with enhanced properties.
Mechanism of Action
The beneficial effects of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid are believed to involve:
Scavenging Free Radicals: The compound can neutralize free radicals, reducing oxidative stress.
Inhibiting Inflammatory Mediators: It can inhibit the production of inflammatory mediators, contributing to its anti-inflammatory actions.
Antimicrobial Activity: The compound hinders the growth of specific bacteria, fungi, and viruses by disrupting their cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyridine: Known for its anti-inflammatory and antioxidant traits.
4-Hydroxy-3-methoxycinnamic Acid: Exhibits potential anti-cancer properties.
Uniqueness
N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid stands out due to its dual functionality as both an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory mediators makes it a versatile compound with broad applications in drug development and biochemistry .
Properties
IUPAC Name |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c16-10-4-1-8(7-11(10)17)2-5-12(18)15-9(14(21)22)3-6-13(19)20/h1-2,4-5,7,9,16-17H,3,6H2,(H,15,18)(H,19,20)(H,21,22)/b5-2+/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCRWIWEDONYKC-MAHOQKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345640 | |
| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860295-23-4 | |
| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860295234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3',4'-DIHYDROXY-(E)-CINNAMOYL)-L-GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4KY6D28SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-(E)-Caffeoyl-L-glutamic acid against Helicobacter pylori?
A1: Research indicates that N-(E)-Caffeoyl-L-glutamic acid acts by inhibiting the adhesion of Helicobacter pylori to human gastric cells. [] This antiadhesive effect stems from its interaction with the bacterial adhesin BabA, a protein crucial for H. pylori attachment to the stomach lining. [] Notably, this interaction does not appear to trigger downstream signaling pathways that might lead to the upregulation of other virulence factors in H. pylori. []
Q2: What structural features of N-phenylpropenoyl-L-amino acids are important for their antiadhesive activity against Helicobacter pylori?
A2: Studies examining a series of N-phenylpropenoyl-L-amino acids revealed a structure-activity relationship for their antiadhesive properties. [] The presence of a dihydroxylated aromatic ring is crucial for activity, while methoxylation appears to reduce it. [] Furthermore, a polar amino acid moiety is also necessary for effective inhibition. [] This suggests that both the aromatic ring and the amino acid portion of these compounds play a role in their interaction with the bacterial adhesin.
Q3: Beyond Helicobacter pylori, are there other potential applications for N-(E)-Caffeoyl-L-glutamic acid based on its structure and reported activity?
A3: While the research primarily focuses on the antiadhesive properties of N-(E)-Caffeoyl-L-glutamic acid against H. pylori, its structural features and observed activity suggest potential for broader applications. [] For instance, the compound's ability to interact with specific proteins like BabA hints at possible use in targeting other protein-protein interactions relevant to disease. Further research is needed to explore these possibilities and determine its efficacy in other contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


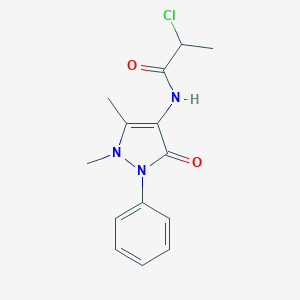
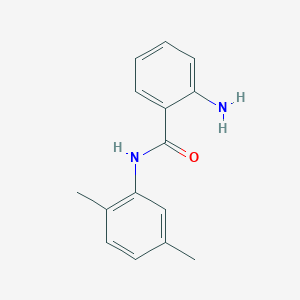
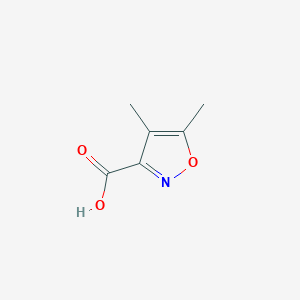
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)

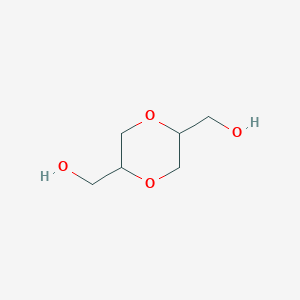
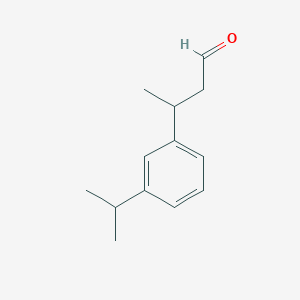

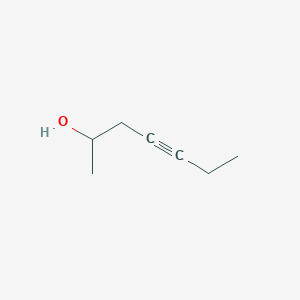
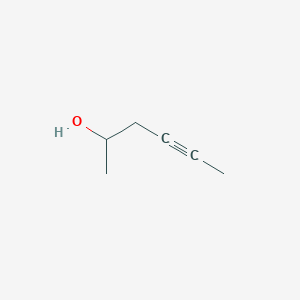
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B26850.png)
